(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanamide
Description
Historical Context of Kirromycin Discovery and Initial Characterization
Kirromycin was first isolated from Streptomyces collinus Tü 365 by H. Wolf in H. Zähner's group in Tübingen in 1972. uni-tuebingen.denih.gov Another antibiotic, initially described as mocimycin, was later found to be identical to kirromycin. nih.gov Initial characterization revealed its potent inhibitory effect on protein biosynthesis. scispace.com Further studies quickly identified its target as elongation factor Tu (EF-Tu), a key protein involved in delivering aminoacyl-tRNAs to the ribosome during translation. scispace.comnih.govpnas.org The chemical structure of kirromycin is a large linear polyketide containing a pyridone moiety, a central tetrahydrofurane group, and a goldinonic acid lactone. uni-tuebingen.de Its biosynthesis involves a complex process utilizing modular polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). uni-tuebingen.deresearchgate.netresearchgate.net
Classification within Elongation Factor-Targeting Antibiotics
Kirromycin belongs to the elfamycin class of antibiotics. nih.govmcmaster.ca This class is characterized by its members targeting bacterial elongation factor Tu. nih.govmcmaster.caasm.org Elfamycins, including kirromycin, enacyloxin IIa, pulvomycin (B1679863), and GE2270A (MDL 62,879), are divided into groups based on their specific mechanism of action on EF-Tu. asm.orgacs.orgwikipedia.org Kirromycin and enacyloxin IIa constitute one group that prevents the release of EF-Tu from the ribosome after GTP hydrolysis. asm.orgwikipedia.org This contrasts with antibiotics like pulvomycin and GE2270A, which inhibit the formation of the ternary complex (EF-Tu·GTP·aminoacyl-tRNA). asm.orgacs.orgwikipedia.org
Significance as a Research Probe in Protein Synthesis
Kirromycin's specific interaction with EF-Tu has made it an invaluable tool for investigating the mechanisms of bacterial protein synthesis elongation. scispace.comnih.govuni-tuebingen.de By binding to EF-Tu, kirromycin locks the elongation factor onto the ribosome after GTP hydrolysis, preventing its dissociation. medchemexpress.commcmaster.canih.gov This immobilization of EF-Tu on the ribosome effectively stalls translation. medchemexpress.commcmaster.ca
Detailed research findings using kirromycin have illuminated various aspects of EF-Tu function and its interaction with the ribosome. For instance, studies have shown that kirromycin binding dramatically affects the GTPase activity of EF-Tu, allowing GTP hydrolysis to occur even in the absence of ribosomes and aminoacyl-tRNA, conditions normally required for this reaction. scispace.comnih.govpnas.org Kirromycin can also stimulate the formation of the EF-Tu·GTP complex. scispace.comnih.govpnas.org Furthermore, it has been demonstrated that kirromycin can enable EF-Tu to catalyze the binding of aminoacyl-tRNA to the ribosome even without GTP. scispace.comnih.govpnas.org These findings indicate that kirromycin influences the allosteric control between the different binding sites on the EF-Tu molecule for GTP, aminoacyl-tRNA, and the ribosome. scispace.comnih.gov
The ability of kirromycin to trap the EF-Tu·GDP complex on the ribosome has been particularly useful in structural studies, including X-ray crystallography and cryo-electron microscopy, to visualize the ribosome-bound EF-Tu and understand the conformational changes involved in translation. biorxiv.orgrcsb.orguleth.ca Studies on kirromycin resistance in producer organisms like Streptomyces ramocissimus, which possesses multiple tuf genes encoding different EF-Tu isoforms with varying sensitivity to the antibiotic, have also provided insights into the structural determinants of kirromycin binding and EF-Tu function. nih.govasm.orgresearchgate.netnih.govmicrobiologyresearch.org
Research using kirromycin has contributed significantly to understanding the dynamics of the translation elongation cycle, including codon recognition, peptide bond formation, and translocation. pressbooks.pubnumberanalytics.comyoutube.comontosight.ai
Data on the effects of kirromycin on EF-Tu activity can be summarized as follows:
| EF-Tu Activity | Effect of Kirromycin Binding |
| Formation of EF-Tu·GTP complex | Strongly stimulated scispace.comnih.gov |
| GTP hydrolysis (in absence of ribosome/aa-tRNA) | Induced scispace.comnih.govpnas.org |
| Release of EF-Tu·GDP from ribosome | Prevented medchemexpress.commcmaster.canih.gov |
| Aminoacyl-tRNA binding to ribosome (without GTP) | Enabled scispace.comnih.govpnas.org |
This table illustrates key findings regarding how kirromycin binding alters the functional states and interactions of EF-Tu, highlighting its utility as a research probe.
Structure
2D Structure
Properties
CAS No. |
50935-71-2 |
|---|---|
Molecular Formula |
C43H60N2O12 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanamide |
InChI |
InChI=1S/C43H60N2O12/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53)/b11-9+,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-/m1/s1 |
InChI Key |
HMSYAPGFKGSXAJ-GFNGQHCCSA-N |
Isomeric SMILES |
CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O)O |
Canonical SMILES |
CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Kirromycin |
Origin of Product |
United States |
Mechanistic Elucidation of Kirromycin Action on Translational Apparatus
Interaction with Elongation Factor Tu (EF-Tu)
EF-Tu is a highly conserved GTPase that undergoes significant conformational changes linked to its nucleotide-binding state (GTP or GDP). core.ac.uk Kirromycin targets EF-Tu, interfering with these crucial conformational dynamics required for the elongation cycle. core.ac.ukembopress.orgembopress.orgmcmaster.ca
Specificity of Kirromycin Binding to Elongation Factor Tu
Kirromycin exhibits a specific binding interaction with EF-Tu, which is critical for its inhibitory mechanism. acs.orgnih.gov
Structural and mutational studies have identified the primary binding site for kirromycin on EF-Tu. This site is located at the interface between Domain 1 (the G domain, responsible for nucleotide binding and hydrolysis) and Domain 3 (the C-terminal domain) of EF-Tu. embopress.orgacs.orgnih.govscilit.com Mutations conferring resistance to kirromycin often cluster within this interface region in the EF-Tu•GTP bound form. embopress.orgacs.orgnih.govscilit.comcdnsciencepub.comasm.org Crystallographic data for EF-Tu in complex with a kirromycin analog, aurodox, further support this localization, showing the antibiotic bound within the interface of domains 1 and 3. nih.govrcsb.org Molecular dynamics simulations also indicate that kirromycin binds in the gap between these two domains, and its rigid structure likely prevents the closure of this gap that occurs in the absence of the antibiotic after GTP hydrolysis. mpg.de
Research indicates that kirromycin can bind to both the GTP-bound and GDP-bound forms of EF-Tu, although its effects on their conformations and interactions differ. Studies on kirromycin-resistant EF-Tu mutants have shown increased K'd values for kirromycin binding to both EF-Tu·GTP and EF-Tu·GDP, suggesting that the antibiotic interacts with both states. embopress.org However, the location of mutations conferring resistance primarily in the interface of domains 1 and 3 of EF-Tu·GTP suggests a particularly critical interaction with this conformation. embopress.orgscilit.comcdnsciencepub.com While kirromycin can bind to EF-Tu·GDP, its presence induces a conformation that resembles the GTP-bound state. uni-tuebingen.deembopress.orgrcsb.orgacs.org
Modulation of Elongation Factor Tu Conformational Dynamics
A key aspect of kirromycin's mechanism is its ability to modulate the conformational changes that EF-Tu undergoes during the translation cycle. core.ac.ukembopress.orgembopress.orgmcmaster.ca
Despite EF-Tu being bound to GDP, the presence of kirromycin locks the elongation factor in a conformation that is similar to its GTP-bound state. uni-tuebingen.deembopress.orgrcsb.orgacs.org This is supported by crystallographic data of EF-Tu in complex with GDP and aurodox, which show a GTP complex-like conformation. rcsb.org This induced conformation is crucial for kirromycin's inhibitory effect, as it prevents the normal transition to the GDP-bound conformation that is necessary for EF-Tu release from the ribosome. uni-tuebingen.deacs.orgmdpi.com
Normally, following the hydrolysis of GTP to GDP on the ribosome, EF-Tu undergoes a significant conformational change that leads to its dissociation from the aminoacyl-tRNA and the ribosome. uni-tuebingen.decore.ac.ukembopress.org Kirromycin interferes with this crucial conformational switch. core.ac.ukembopress.orgembopress.orgmcmaster.ca By binding to the interface of domains 1 and 3, kirromycin is thought to sterically block the conformational rearrangements that typically occur after GTP hydrolysis and inorganic phosphate (B84403) release. embopress.orgembopress.orgmpg.debiorxiv.orgbiorxiv.org This jamming of the conformational switch prevents EF-Tu from transitioning to its open GDP-bound state, effectively trapping the EF-Tu·GDP·aminoacyl-tRNA complex on the ribosome and halting translation. uni-tuebingen.deacs.orgmdpi.comnih.gov Molecular dynamics simulations suggest that kirromycin prevents the closure of the D1-D3 interface that would normally occur after GTP hydrolysis, which is a key step in the conformational change. mpg.debiorxiv.org
Table 1: Summary of Kirromycin Interaction with EF-Tu
| Feature | Description |
| Target Protein | Elongation Factor Tu (EF-Tu) |
| Binding Site | Interface between Domain 1 and Domain 3 of EF-Tu |
| Binding Affinity | Binds to both EF-Tu·GTP and EF-Tu·GDP states, critical interaction with EF-Tu·GTP interface. |
| Conformational Effect | Induces a GTP-like conformation in EF-Tu·GDP. |
| Inhibitory Mechanism | Inhibits the conformational switch of EF-Tu upon GTP hydrolysis, trapping the complex on the ribosome. |
Note: This table summarizes key findings and is intended for illustrative purposes. Interactive data tables in a dynamic format would allow for filtering and sorting based on specific experimental conditions or data points.
Table 2: Examples of Kirromycin Resistance Mutations in E. coli EF-Tu
| Residue (E. coli EF-Tu) | Domain | Effect on Kirromycin Resistance | Reference |
| L120 | 1 | Confers resistance | acs.org |
| Q124 | 1 | Confers resistance, likely involved in binding site | acs.org |
| Y160 | 1 | Confers resistance | acs.org |
| G316 | 3 | Confers resistance | acs.org |
| Q329 | 3 | Confers resistance | acs.org |
| E378 | 3 | Confers resistance | acs.org |
| T357 | 3 | Confers resistance | acs.org |
| A375 | 3 | Confers resistance | acs.orgscilit.comcdnsciencepub.com |
Note: This table provides examples of specific mutations linked to kirromycin resistance, highlighting residues located at the interface of domains 1 and 3. An interactive table could allow users to explore the specific resistance levels conferred by different mutations.
Detailed Research Findings:
Effects on Elongation Factor Tu Functional Activities
Inhibition of Prokaryotic Protein Biosynthesis Elongation
The elongation phase of protein synthesis involves the sequential addition of amino acids to the growing polypeptide chain. This process requires the coordinated action of the ribosome, mRNA, aminoacyl-tRNAs, and several protein elongation factors, including EF-Tu and EF-G. Kirromycin specifically targets EF-Tu, thereby disrupting this crucial stage. mcmaster.canih.govuni-tuebingen.deasm.org
Kirromycin binds to EF-Tu and alters its conformation, preventing the factor from dissociating from the ribosome after GTP hydrolysis. mcmaster.cauni-tuebingen.de Normally, EF-Tu, in its GTP-bound form, delivers an aminoacyl-tRNA to the ribosomal A-site. Upon correct codon-anticodon recognition, GTP is hydrolyzed to GDP and inorganic phosphate (Pi), triggering a conformational change in EF-Tu that leads to its release from the ribosome. embopress.orgpnas.org Kirromycin traps EF-Tu on the ribosome in a post-GTP hydrolysis state, effectively halting the elongation cycle. mcmaster.cauni-tuebingen.deembopress.org
Prevention of Peptide Chain Translocation
Peptide chain translocation is the process where the ribosome moves along the mRNA by one codon, shifting the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site. This process is primarily driven by elongation factor G (EF-G). By trapping EF-Tu on the ribosome, kirromycin indirectly prevents peptide chain translocation. mcmaster.ca The immobilized EF-Tu-GDP-aminoacyl-tRNA complex physically obstructs the ribosome, making it unable to move to the next codon on the mRNA. mcmaster.cauniversiteitleiden.nlnih.gov
Blocking of Ribosome Progression on Messenger RNA
The inability of the ribosome to translocate due to the stalled EF-Tu-kirromycin complex results in the blockage of ribosome progression along the mRNA. universiteitleiden.nlnih.gov This stalling not only affects the ribosome where the kirromycin-bound EF-Tu is trapped but can also impede other ribosomes translating the same mRNA molecule upstream, leading to a polysome stall. universiteitleiden.nlnih.gov
Research findings using techniques like cryo-electron microscopy (cryo-EM) have provided structural insights into how kirromycin traps EF-Tu on the ribosome. Structures of the ribosome-tRNA-EF-Tu-GDP-kirromycin complex show EF-Tu remaining bound to the ribosome after GTP hydrolysis, with the aminoacyl end of the tRNA still interacting with EF-Tu and unable to fully enter the peptidyl transferase center. embopress.org This trapped state is very similar to the state immediately after GTP hydrolysis but before the conformational changes in EF-Tu that lead to its release. embopress.org
Alteration of Ribosomal Decoding Processes
While kirromycin's primary effect is on EF-Tu release, its interaction with EF-Tu on the ribosome can also indirectly influence ribosomal decoding processes. The decoding center on the 30S ribosomal subunit is where the mRNA codon pairs with the anticodon of the incoming aminoacyl-tRNA. researchgate.net Accurate decoding is crucial for translational fidelity.
Studies have shown that the interaction between the ternary complex (EF-Tu-GTP-aminoacyl-tRNA) and the ribosome involves conformational changes in both EF-Tu and the ribosome, particularly in the 30S subunit. embopress.orgpnas.org The antibiotic kirromycin freezes EF-Tu in a state that is related to the GTPase-activated state, occurring after GTP hydrolysis. nih.gov Mutations in ribosomal protein S12, which is located near the decoding center and interacts with the aminoacyl-tRNA, can affect decoding fidelity and can be functionally linked to EF-Tu mutations that confer kirromycin resistance. nih.govmicrobiologyresearch.org This suggests a signal relay between ribosomal components and EF-Tu during decoding, which is affected by kirromycin binding. nih.gov
Molecular Basis of Kirromycin Biosynthesis
Producing Organisms and Biosynthetic Gene Clusters
Kirromycin is predominantly known as a secondary metabolite of Streptomyces collinus Tü 365. researchgate.netnih.govuni-tuebingen.de The genetic information required for its production is organized into a dedicated biosynthetic gene cluster. researchgate.netuni-tuebingen.de
Identification in Streptomyces collinus Tü 365
Streptomyces collinus Tü 365 was first identified as the producer of kirromycin. uni-tuebingen.de The elucidation of the biosynthetic pathway in this strain revealed that kirromycin is synthesized through a unique combination of type I polyketide synthases (PKS I) and non-ribosomal peptide synthetases (NRPS). researchgate.netnih.gov This represented one of the first examples of an assembly line integrating these distinct biosynthetic principles. nih.gov
Genomic Organization of the kir Gene Cluster
The kirromycin biosynthetic gene cluster, denoted as the kir gene cluster, has been isolated and characterized from Streptomyces collinus Tü 365. uni-tuebingen.deresearchgate.net This cluster spans approximately 82 kb of genomic DNA and contains at least 26 genes assigned to kirromycin biosynthesis based on genetic, biochemical, and in silico analyses. uni-tuebingen.desecondarymetabolites.org The kir gene cluster is a hybrid PKS/NRPS system. researchgate.net In S. collinus Tü 365, the kirromycin biosynthetic gene cluster is present in two identical copies with the same gene organization on the chromosome. oup.com The genetic organization includes genes related to PKS, NRPS, transport, regulation, and precursor supply. researchgate.net
Enzymatic Machinery of Kirromycin Assembly
The assembly of the kirromycin molecule is carried out by a large multienzyme complex comprising PKS and NRPS enzymes. researchgate.netresearchgate.net
Hybrid Polyketide Synthase and Nonribosomal Peptide Synthetase System
Kirromycin is synthesized by a large hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) system encoded by the kirAI through kirAVI genes. researchgate.netnih.gov This complex acts as an assembly line, sequentially adding building blocks to construct the kirromycin backbone. researchgate.netresearchgate.net The system integrates trans-AT type I PKS, cis-AT type I PKS, and NRPS modules. researchgate.netnih.govuni-tuebingen.de
Unique Features of Polyketide Synthase Modules (e.g., Absence of Internal Acyltransferase Domains, Split Modules)
The PKS system involved in kirromycin biosynthesis exhibits several unusual features. Notably, the majority of the PKS enzymes, specifically KirAI through KirAV, lack internal acyltransferase (AT) domains. researchgate.netnih.gov Instead, these modules rely on trans-acting ATs to load the necessary extender units. researchgate.netacs.org Another unique characteristic is the presence of split PKS modules, where a single module's domains are encoded on separate genes. researchgate.netnih.govresearchgate.net This requires the interaction of different protein subunits to form a functional module. Interestingly, one PKS enzyme, KirAVI, does contain internal AT domains, highlighting the mixed nature of the AT mechanisms within this system. researchgate.netnih.gov
Integration of Trans-Acyltransferase and Cis-Acyltransferase Polyketide Synthase Pathways
The kirromycin biosynthetic pathway is notable for being the first example of an assembly line integrating both trans-AT and cis-AT type I PKS systems along with NRPS modules. nih.govuni-tuebingen.de In typical cis-AT PKS systems, the AT domain is part of each module and transfers the extender unit (usually malonyl-CoA or methylmalonyl-CoA) to the acyl carrier protein (ACP) within the same module. acs.orgbeilstein-journals.org In trans-AT PKS systems, a discrete AT protein provides extender units to multiple modules that lack their own integrated AT domains. acs.orgbeilstein-journals.org The kirromycin system utilizes both mechanisms. For instance, the trans-acting acyltransferase KirCII is highly specific for loading the extender unit ethylmalonyl-CoA onto ACP5 of KirAII, demonstrating a specific instance of trans-AT activity. uni-tuebingen.deacs.orguni-tuebingen.de The integration of these different PKS types and NRPS allows for the construction of the complex and highly modified structure of kirromycin. researchgate.netnih.govuni-tuebingen.de
| Enzyme/System Type | Role in Kirromycin Biosynthesis | Key Features |
| PKS I (trans-AT) | Synthesizes the polyketide backbone | Lacks internal AT domains in most modules (KirAI-KirAV) |
| PKS I (cis-AT) | Synthesizes parts of the polyketide backbone | Contains internal AT domains in at least one enzyme (KirAVI) |
| NRPS | Incorporates amino acid-derived building blocks (e.g., β-alanine) | Involved in forming the pyridone moiety and an intramolecular peptide bond. researchgate.netnih.gov |
| Trans-acting ATs | Supply extender units (e.g., malonyl-CoA, ethylmalonyl-CoA) | Discrete proteins acting on multiple PKS modules lacking internal ATs. acs.org |
Role of Specific Biosynthetic Enzymes
The kirromycin BGC encodes a suite of enzymes critical for the various stages of biosynthesis, including the supply of precursor molecules, the assembly of the main structure, and the final structural modifications. researchgate.netresearchgate.netdtu.dknih.gov
A key enzymatic step in the biosynthesis of polyketides and non-ribosomal peptides is the activation of carrier protein domains (acyl carrier proteins, ACPs, in PKS and peptidyl carrier proteins, PCPs, in NRPS). This activation is carried out by phosphopantetheinyltransferases (PPTases), which attach a 4'-phosphopantetheine (B1211885) arm from coenzyme A to a conserved serine residue on the carrier protein, converting the inactive apo-form to the active holo-form. oup.comoup.comnih.gov
Within the kirromycin BGC, the gene kirP encodes an Sfp-type PPTase. oup.comoup.comnih.govsecondarymetabolites.org Experimental evidence highlights the crucial role and essentiality of KirP in kirromycin biosynthesis. Inactivation of the kirP gene in S. collinus resulted in a significant, approximately 90%, decrease in kirromycin production. oup.comoup.comnih.gov Biochemical characterization has shown that KirP is capable of activating both ACP and PCP domains from the kirromycin PKS/NRPS machinery. oup.comoup.comnih.gov Furthermore, KirP exhibits flexibility in its substrate specificity, being able to utilize coenzyme A and transfer acyl-phosphopantetheinyl groups to the apo-forms of the carrier proteins. oup.comoup.com These findings strongly suggest that KirP is the primary PPTase responsible for activating the carrier proteins involved in kirromycin biosynthesis. oup.comoup.com
The biosynthesis of kirromycin requires specific precursor molecules. One such precursor is ethylmalonyl-CoA, which serves as an essential building block incorporated into the polyketide chain. researchgate.netdtu.dkpnas.org The kirromycin BGC contains the gene kirN, which is predicted to encode a crotonyl-CoA reductase/carboxylase (CCR). researchgate.netresearchgate.netdtu.dknih.govpnas.org This enzyme is hypothesized to play a role in increasing the intracellular pool of ethylmalonyl-CoA available for kirromycin synthesis. researchgate.netdtu.dkpnas.org Genetic studies involving the deletion of the kirN gene have demonstrated a significant reduction in kirromycin production, supporting its role in precursor supply. researchgate.netdtu.dknih.gov
The incorporation of ethylmalonyl-CoA into the growing polyketide chain is facilitated by a discrete acyltransferase, KirCII. uni-tuebingen.denih.gov KirCII is notable as a trans-AT that naturally utilizes a non-malonyl acyl-CoA substrate, specifically ethylmalonyl-CoA, loading it onto a particular ACP domain (ACP5 of KirAII) within the PKS assembly line. uni-tuebingen.denih.gov
Another crucial precursor is beta-alanine (B559535), which is incorporated into the pyridone moiety of kirromycin. uni-tuebingen.deresearchgate.netsjtu.edu.cnasm.orgasm.orgnih.govrsc.orgresearchgate.net While beta-alanine can be supplied through primary metabolism, the kirromycin BGC also encodes a specific enzyme, KirD, an aspartate-alpha-decarboxylase, which is involved in the biosynthesis of beta-alanine, ensuring its availability for kirromycin production. researchgate.netrsc.orgresearchgate.net
The impact of deleting key precursor supply genes on kirromycin production is illustrated below:
| Gene Deleted | Effect on Kirromycin Production |
| kirP | ~90% Decrease |
| kirN | Significantly Decreased |
Following the assembly of the main polyketide-peptide backbone, a series of tailoring enzymes perform modifications that are essential for generating the final, bioactive kirromycin structure. uni-tuebingen.deresearchgate.netdtu.dknih.gov Studies involving gene inactivations and subsequent analysis of the resulting metabolites have helped elucidate the roles of several of these enzymes, including KirM, KirHVI, KirOI, and KirOII. researchgate.netdtu.dknih.gov
KirM is predicted to function as a methyltransferase. dtu.dk While direct evidence for KirM's specific methylation target in kirromycin was not explicitly detailed in the search results, related studies on the biosynthesis of aurodox, a compound highly similar to kirromycin that differs by methylation of its pyridone ring, identified a methyltransferase (AurM*) responsible for this modification. asm.orgasm.orgbiorxiv.orgnih.gov This suggests a potential analogous role for KirM in kirromycin tailoring.
KirHVI has been identified as a dioxygenase involved in the tailoring process. dtu.dk KirOI and KirOII are cytochrome P450 hydroxylases, enzymes known for their roles in introducing hydroxyl groups into organic molecules. dtu.dk Gene deletion experiments targeting kirM, kirHVI, kirOI, and kirOII have led to the isolation and identification of various kirromycin derivatives, providing experimental support for the involvement of these enzymes in specific tailoring reactions that modify the core structure. researchgate.netdtu.dknih.gov
Incorporation of Precursors (e.g., Beta-Alanine into Pyridone Moiety)
A distinctive feature of the kirromycin structure is its pyridone moiety. uni-tuebingen.deresearchgate.net Research has confirmed that the non-proteinogenic amino acid beta-alanine serves as a direct precursor for this structural element. uni-tuebingen.deresearchgate.netsjtu.edu.cnasm.orgasm.orgnih.govrsc.orgresearchgate.net
The incorporation of beta-alanine into the growing polyketide chain is catalyzed by an NRPS module, specifically KirB, which is part of the hybrid PKS-NRPS assembly line. uni-tuebingen.deresearchgate.net Following its incorporation, the beta-alanine moiety undergoes an intramolecular cyclization reaction, leading to the formation of the characteristic pyridone ring. researchgate.netsjtu.edu.cn Isotope feeding experiments using labeled beta-alanine have provided experimental validation for its direct incorporation into the pyridone ring of kirromycin, confirming this biosynthetic route. nih.gov As mentioned previously, the supply of beta-alanine is supported by the aspartate-alpha-decarboxylase KirD, encoded within the kirromycin BGC. researchgate.netrsc.orgresearchgate.net
Regulation of Kirromycin Production
The production of secondary metabolites like kirromycin in Streptomyces is a tightly regulated process, often influenced by environmental factors and the organism's developmental stage. The kirromycin BGC contains genes predicted to be involved in regulation. researchgate.net However, detailed molecular mechanisms governing the regulation of kirromycin production were not extensively described in the provided search results.
Mechanisms of Kirromycin Resistance in Microorganisms
Elongation Factor Tu Gene Duplication and Divergence in Producer Organisms
Antibiotic-producing microorganisms often possess resistance mechanisms to protect themselves from their own toxic metabolites. asm.org One such mechanism observed in some kirromycin producers involves the duplication and divergence of the tuf gene, which encodes EF-Tu. asm.orgmicrobiologyresearch.org
Multiple tuf Genes in Streptomyces ramocissimus (tuf1, tuf2, tuf3)
Streptomyces ramocissimus, a producer of kirromycin, is notable for containing three distinct tuf-like genes: tuf1, tuf2, and tuf3. asm.orgmicrobiologyresearch.orgnih.govdntb.gov.ua This contrasts with most Gram-positive bacteria, which typically have only one tuf gene, and many Gram-negative bacteria, which often have two. universiteitleiden.nlfrontiersin.orgasm.org These three genes in S. ramocissimus encode EF-Tu proteins that exhibit significant heterogeneity in their amino acid sequences. nih.gov EF-Tu2 shares 88% amino acid identity with EF-Tu1, while EF-Tu3 shows only about 65% identity with both EF-Tu1 and EF-Tu2. nih.gov Homologues of tuf1 and tuf3 have been detected in other Streptomyces strains, but tuf2 appears to be unique to S. ramocissimus among the studied actinomycetes. microbiologyresearch.orgnih.gov
Characterization of Kirromycin-Resistant Elongation Factor Tu Species (e.g., Elongation Factor Tu3)
Studies have characterized the sensitivity of the different EF-Tu species from S. ramocissimus to kirromycin. While EF-Tu1 and EF-Tu2 are sensitive to kirromycin, EF-Tu3 has been demonstrated to be resistant. asm.orgnih.gov EF-Tu3 from S. ramocissimus, as well as EF-Tu3 from Streptomyces coelicolor, is resistant not only to kirromycin but also to other EF-Tu-targeted antibiotics like pulvomycin (B1679863) and GE2270A, suggesting that multiple antibiotic resistance might be an intrinsic characteristic of EF-Tu3 species. asm.orgresearchgate.net This resistance of EF-Tu3 is attributed to its numerous amino acid substitutions, particularly a replacement of a conserved Tyrosine residue at position 160 with Histidine. asm.org
Mutations Conferring Kirromycin Resistance
Beyond gene duplication, microorganisms can acquire kirromycin resistance through mutations that alter the structure of EF-Tu, reducing its affinity for the antibiotic or interfering with the kirromycin-induced conformational changes.
Location of Resistance Mutations on Elongation Factor Tu (Domains 1 and 3 Interface)
Mutations that confer resistance to kirromycin tend to cluster in specific regions of the EF-Tu protein. Analysis of kirromycin-resistant mutants in Escherichia coli has shown that resistance mutations predominantly occur at the interface between domains 1 and 3 of EF-Tu in its GTP-bound conformation. asm.orgscilit.comnih.govembopress.orgresearchgate.net This region is crucial for the conformational changes EF-Tu undergoes during the GTPase cycle, which is targeted by kirromycin. scilit.comnih.gov Crystallographic data support that kirromycin binds to this interface, effectively jamming the GTPase switch mechanism of EF-Tu. asm.orgscilit.comnih.gov
Specific Amino Acid Substitutions and their Structural Impact (e.g., G316D, A375T, A375V, Q124K, Y160H)
Specific amino acid substitutions in EF-Tu have been identified that confer varying degrees of kirromycin resistance. Examples of such mutations in Escherichia coli include G316D, A375T, A375V, and Q124K. microbiologyresearch.orgnih.govcore.ac.uk These mutations, isolated through methods like targeted mutagenesis, impact the interaction of EF-Tu with kirromycin. nih.gov The resistance level conferred by these mutations can vary. For instance, in E. coli, the order of increasing resistance for some mutants is G316D, A375T, A375V, and Q124K, as measured by poly(U)-directed poly(Phe) synthesis and intrinsic GTPase activities. nih.gov These substitutions, located at the interface of domains 1 and 3, can hinder the access of kirromycin to its binding site or affect the release of the antibiotic after GTP hydrolysis. scilit.comnih.gov In Streptomyces ramocissimus EF-Tu3, the substitution Y160H is thought to contribute to its kirromycin resistance. asm.org
The structural impact of these substitutions can lead to different resistance mechanisms. Some mutations may prevent kirromycin binding to EF-Tu-GTP, while others might facilitate the release of kirromycin from EF-Tu after GTP hydrolysis on the ribosome, allowing polypeptide chain elongation to continue. scilit.comnih.gov
Here is a table summarizing some of the reported mutations conferring Kirromycin resistance:
| Amino Acid Substitution | Location (E. coli EF-Tu numbering) | Organism | Reference |
| G316D | Domain 1/3 interface | Escherichia coli | microbiologyresearch.orgnih.govcore.ac.uk |
| A375T | Domain 1/3 interface | Escherichia coli | microbiologyresearch.orgnih.govcore.ac.uk |
| A375V | Domain 1/3 interface | Escherichia coli | microbiologyresearch.orgnih.gov |
| Q124K | Domain 1/3 interface | Escherichia coli | microbiologyresearch.orgnih.gov |
| Y160H | Domain 1/3 interface | Streptomyces ramocissimus | asm.org |
Mechanisms of Resistance via Impaired Antibiotic Binding or Altered Elongation Factor Tu Release
Resistance to kirromycin can arise from modifications in the elongation factor Tu (EF-Tu) itself, which is the primary target of the antibiotic. These modifications can impair kirromycin binding or alter the subsequent release of EF-Tu from the ribosome.
Studies on Escherichia coli have identified specific mutations in the tuf genes (encoding EF-Tu) that confer resistance to kirromycin scilit.comnih.gov. These mutations often cluster in the interface between domains 1 and 3 of EF-Tu in its GTP-bound conformation, the region where kirromycin is thought to bind scilit.comnih.gov. Evidence suggests that kirromycin jams the GTPase switch of EF-Tu by binding to this interface in the EF-Tu·GTP state scilit.comnih.gov.
Two primary mechanisms of resistance mediated by mutant EF-Tu species have been proposed:
Hindered Binding: Mutations can directly inhibit the access of kirromycin to its binding site on EF-Tu·GTP scilit.comnih.gov.
Altered Release: Some mutant EF-Tu species can release bound kirromycin on the ribosome after GTP hydrolysis, allowing polypeptide chain elongation to continue scilit.comnih.gov.
Naturally occurring resistance to kirromycin-type antibiotics has been observed in some antibiotic-producing actinomycetes due to the presence of a drug-insensitive EF-Tu oup.com. For instance, Streptomyces cinnamomeus and Nocardia lactamdurans, producers of kirrothricin (B12776994) and efrotomycin (B607273) (kirromycin-type antibiotics), respectively, possess a nonresponding EF-Tu factor oup.comresearchgate.net. Streptomyces ramocissimus, a kirromycin producer, contains three tuf genes, tuf1, tuf2, and tuf3 researchgate.netnih.gov. While EF-Tu1 and EF-Tu2 are sensitive to kirromycin, EF-Tu3 has been shown to be resistant to kirromycin, as well as pulvomycin and GE2270A researchgate.netnih.gov. EF-Tu3 from Streptomyces coelicolor, a non-producer, is also resistant to kirromycin researchgate.netresearchgate.net. Although EF-Tu3 is resistant, its role as the primary resistance determinant in S. ramocissimus is debated, as the highly expressed, sensitive EF-Tu1 is present throughout growth, and antibiotic synthesis occurs in stationary phase when tuf3 transcription has ceased researchgate.netnih.gov. The recessive nature of kirromycin resistance in a mixed population of sensitive and resistant EF-Tu species further complicates the picture, suggesting other mechanisms are likely involved in producer self-protection nih.govnih.gov.
Mutations conferring kirromycin resistance have been identified at specific amino acid positions in EF-Tu. For example, substitutions at Gln124 and Tyr160 in E. coli EF-Tu have been linked to kirromycin resistance biorxiv.org.
An interactive table summarizing some reported EF-Tu mutations conferring kirromycin resistance is shown below:
| Organism | EF-Tu Mutation | Proposed Mechanism | Source |
| Escherichia coli | G316D | Hindered binding/Altered release | nih.gov |
| Escherichia coli | A375T | Hindered binding/Altered release | nih.gov |
| Escherichia coli | A375V | Hindered binding/Altered release | nih.gov |
| Escherichia coli | Q124K | Hindered binding/Altered release | nih.gov |
| Escherichia coli | Q124R | Located near binding pocket | biorxiv.org |
| Escherichia coli | Y160N | Located near binding pocket | biorxiv.org |
| Bacillus pumilus | Arg125His | Located in kirromycin binding pocket | biorxiv.org |
| Bacillus pumilus | Val197Ala | Located in kirromycin binding pocket | biorxiv.org |
| S. cinnamomeus | Drug-insensitive EF-Tu | Intrinsic resistance | oup.comresearchgate.net |
| N. lactamdurans | Drug-insensitive EF-Tu | Intrinsic resistance | oup.comresearchgate.net |
| S. ramocissimus | EF-Tu3 | Intrinsic resistance | researchgate.netnih.gov |
| S. coelicolor | EF-Tu3 | Intrinsic resistance | researchgate.netresearchgate.net |
Note: Amino acid numbering may vary between different bacterial species.
Phosphorylation of EF-Tu has also been reported to prevent kirromycin binding in E. coli. researchgate.net. Phosphorylated wild-type EF-Tu does not bind kirromycin, and kirromycin-resistant mutants can still be phosphorylated in the presence of the antibiotic researchgate.net. The phosphorylation site in the GTP conformation is located at the interface between domains 1 and 3, the same region where kirromycin binds researchgate.net.
Other Potential Resistance Mechanisms
Beyond modifications to the EF-Tu target, microorganisms may employ other mechanisms to achieve kirromycin resistance.
Reducing the intracellular concentration of an antibiotic through efflux systems or by limiting its uptake (exclusion) is a common resistance strategy in bacteria oup.commdpi.comd-nb.info. Some actinomycetes exhibit natural resistance to kirromycin-type antibiotics due to inefficient cellular uptake oup.com. Efflux pumps, particularly multidrug efflux systems, can transport a wide variety of molecules, including antibiotics, across the cell membrane d-nb.infomdpi.com. While specific kirromycin efflux pumps are not extensively detailed in the provided text, the general mechanism of reducing intracellular drug levels via efflux and/or exclusion is considered a likely resistance mechanism, especially in antibiotic-producing organisms like S. ramocissimus nih.gov. Two MFS type transporters have been detected within the kirromycin biosynthetic gene cluster of Streptomyces collinus, which could potentially play a role in exporting the antibiotic researchgate.net.
Enzymatic inactivation of antibiotics within the cell is another potential resistance mechanism mdpi.com. While the provided text does not offer specific examples of enzymes that inactivate kirromycin, the possibility of intracellular inactivation is mentioned as a likely resistance mechanism in S. ramocissimus, alongside efflux and exclusion nih.gov. This suggests that producing organisms may possess enzymes that modify or degrade kirromycin to protect themselves.
In antibiotic-producing microorganisms, resistance genes are frequently located within or near the biosynthetic gene clusters responsible for producing the antibiotic researchgate.netmdpi.com. This co-localization ensures that the resistance mechanism is present when the antibiotic is being synthesized. While the tuf genes encoding resistant EF-Tu isoforms in Streptomyces species are not located near the kirromycin biosynthetic cluster researchgate.netasm.org, heterologous expression of parts of the Streptomyces collinus kirromycin biosynthetic cluster in Streptomyces has been shown to enhance kirromycin resistance asm.org. This suggests that resistance genes, potentially encoding efflux transporters or inactivation enzymes, are indeed located within the kirromycin biosynthetic gene cluster researchgate.netasm.org. The kirromycin biosynthetic gene cluster from S. collinus has been isolated and sequenced, revealing a large DNA fragment containing numerous open reading frames, some of which are transport-related genes researchgate.net.
Comparative Studies with Other Elongation Factor Inhibitors
Classification within Elfamycin Antibiotics (e.g., Mocimycin, Aurodox)
The elfamycin family of antibiotics is a structurally diverse group of natural products that all share the common target of bacterial EF-Tu. researchgate.net Despite their varied chemical structures, they are grouped together based on their shared mechanism of impairing EF-Tu function. nih.gov Kirromycin, also known as mocimycin, is a prominent member of this class. mcmaster.ca
Aurodox is another key member of the elfamycin family and is structurally very similar to Kirromycin, differing only by the N-methylation of the pyridone ring. nih.govresearchgate.net In fact, mocimycin can be chemically converted to aurodox. nih.gov This close structural relationship places them in the same subclass of elfamycins, often referred to as kirromycin-like antibiotics. mcmaster.ca These antibiotics are known to bind to the interface of domains 1 and 2 of EF-Tu. mcmaster.ca This binding event locks EF-Tu in its GTP-bound conformation, even after GTP hydrolysis to GDP. mcmaster.ca Consequently, the EF-Tu•GDP complex remains bound to the ribosome, stalling protein synthesis. nih.govresearchgate.net
The classification of elfamycins is primarily based on their mode of action on EF-Tu, which can be broadly divided into two main mechanisms. The first, exemplified by Kirromycin and Aurodox, involves stabilizing the EF-Tu-GTP conformation and preventing its release from the ribosome. nih.govmcmaster.ca The second mechanism, utilized by other elfamycins, involves preventing the formation of the ternary complex between EF-Tu, GTP, and aa-tRNA. mcmaster.ca
Comparative Analysis of Elongation Factor Tu Interactions with Other Inhibitors (e.g., Pulvomycin (B1679863), GE2270A/MDL 62,879, Efrotomycin)
While all elfamycins target EF-Tu, their specific interactions with this elongation factor differ significantly, leading to distinct biological outcomes. This subsection compares the interaction of Kirromycin with EF-Tu to that of other notable inhibitors: Pulvomycin, GE2270A (also known as MDL 62,879), and Efrotomycin (B607273).
Pulvomycin: Unlike Kirromycin, Pulvomycin inhibits protein synthesis by preventing the formation of the ternary complex EF-Tu•GTP•aa-tRNA. acs.orgmcmaster.ca It achieves this by binding to a site on EF-Tu that overlaps with the binding site for aa-tRNA. researchgate.net Pulvomycin's interaction with EF-Tu increases the affinity of EF-Tu for GTP by a thousand-fold, primarily by dramatically decreasing the dissociation rate of the EF-Tu•GTP complex. acs.orgacs.org In contrast, it decreases the affinity for GDP tenfold by increasing the dissociation rate of the EF-Tu•GDP complex. acs.orgacs.org While both Kirromycin and Pulvomycin enhance the intrinsic GTPase activity of EF-Tu, the effect of Pulvomycin is much more modest. acs.orgacs.org A key difference is that in the presence of Pulvomycin, unlike Kirromycin, the GTPase activity of EF-Tu is not enhanced by aa-tRNA or ribosomes. acs.orgacs.org Mutations conferring resistance to Pulvomycin have been found to cluster at the three-domain junction interface of EF-Tu, a different region from the kirromycin resistance mutations which are located in the domain 1-3 interface. nih.gov
GE2270A/MDL 62,879: This thiopeptide antibiotic also prevents the formation of the EF-Tu•GTP•aa-tRNA ternary complex. researchgate.net Its binding site is located between domains I and III of EF-Tu and partially overlaps with the Pulvomycin binding site, demonstrating an interesting case of two structurally different antibiotics having a similar inhibitory mechanism. researchgate.net GE2270A is active against a range of Gram-positive bacteria. nih.gov Interestingly, the EF-Tu from the GE2270A-producing organism, Planobispora rosea, is highly resistant to its own antibiotic but remains sensitive to Kirromycin, indicating distinct binding interactions. nih.gov Resistance mutations to GE2270A in E. coli have been shown to allow the mutant EF-Tu to accommodate both GE2270A and aa-tRNA simultaneously. nih.gov
Efrotomycin: Efrotomycin belongs to the kirromycin class of EF-Tu inhibitors and thus shares a similar mechanism of action. nih.gov It is known to be inactive against Bacillus subtilis and E. coli. nih.gov Studies comparing the sensitivity of EF-Tu from different bacterial species have shown that EF-Tu from Gram-positive bacteria like Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis is resistant to efrotomycin. nih.gov In contrast, EF-Tu from several Gram-negative species is sensitive to this antibiotic. nih.gov This suggests that the binding site for efrotomycin on EF-Tu is not as conserved across bacterial species as the binding site for an antibiotic like MDL 62,879, which is effective against all tested EF-Tus. nih.gov
Interactive Data Table: Comparative Interactions of EF-Tu Inhibitors
| Feature | Kirromycin | Pulvomycin | GE2270A / MDL 62,879 | Efrotomycin |
| Primary Mechanism | Prevents EF-Tu release from ribosome mcmaster.ca | Prevents ternary complex formation acs.orgmcmaster.ca | Prevents ternary complex formation researchgate.net | Prevents EF-Tu release from ribosome nih.gov |
| Effect on EF-Tu•GTP Affinity | Stabilizes complex mcmaster.ca | Increases affinity 1000-fold acs.orgacs.org | Prevents stable complex formation with aa-tRNA nih.gov | Stabilizes complex |
| Effect on EF-Tu•GDP Affinity | Stabilizes complex on ribosome mcmaster.ca | Decreases affinity 10-fold acs.orgacs.org | Lower affinity than for EF-Tu•GTP nih.gov | Stabilizes complex on ribosome |
| Effect on Intrinsic GTPase Activity | Enhances activity acs.org | Modestly enhances activity acs.orgacs.org | - | Enhances activity |
| Ribosome/aa-tRNA Enhancement of GTPase | Yes nih.gov | No acs.orgacs.org | - | Yes |
| Resistance Mutation Location | Domain 1-3 interface nih.gov | Three-domain junction interface nih.gov | Domain II nih.gov | - |
Structural and Mechanistic Similarities and Differences among Elongation Factor Tu-Targeting Compounds
The antibiotics that target EF-Tu, despite their common cellular target, exhibit a fascinating array of structural diversity and subtle mechanistic differences. These variations are key to understanding their specific activities and potential for development as therapeutic agents.
Mechanistic Similarities and Differences: As previously discussed, the primary mechanistic division among these inhibitors is whether they "freeze" EF-Tu on the ribosome (Kirromycin, Efrotomycin) or prevent it from productively binding to the ribosome in the first place (Pulvomycin, GE2270A). nih.govmcmaster.ca
Kirromycin and Efrotomycin share a mechanism where they bind to EF-Tu and lock it in a conformation that mimics the GTP-bound state, even after GTP has been hydrolyzed to GDP. mcmaster.ca This "jamming" of the conformational switch prevents the release of EF-Tu from the ribosome, thereby blocking the translocation step of protein synthesis. nih.gov
Pulvomycin and GE2270A , on the other hand, act earlier in the elongation cycle. They bind to EF-Tu in a way that physically obstructs the binding of aminoacyl-tRNA. researchgate.net Although their chemical structures are unrelated, their binding sites on EF-Tu partially overlap, leading to a similar functional outcome. researchgate.net Pulvomycin binding locks EF-Tu into its GTP-bound state and masks the sites necessary for contact with aa-tRNA. researchgate.net Similarly, GE2270A binds to domain 2 and makes contact with domain 1 of EF-Tu, which disrupts the binding of the 3' end of aa-tRNA. researchgate.net
The following table summarizes the key structural and mechanistic features of these EF-Tu inhibitors.
Interactive Data Table: Structural and Mechanistic Comparison
| Compound | Structural Class | Primary Mechanism of Action | Key Mechanistic Feature |
| Kirromycin | Polyketide nih.gov | Prevents EF-Tu release from the ribosome mcmaster.ca | Stabilizes the EF-Tu•GDP complex on the ribosome, mimicking the GTP-bound state mcmaster.canih.gov |
| Pulvomycin | Polyketide mcmaster.ca | Prevents formation of the EF-Tu•GTP•aa-tRNA ternary complex acs.org | Binds to EF-Tu and sterically hinders the binding of aa-tRNA researchgate.net |
| GE2270A / MDL 62,879 | Thiopeptide researchgate.net | Prevents formation of the EF-Tu•GTP•aa-tRNA ternary complex researchgate.net | Binds to a site partially overlapping with Pulvomycin, blocking aa-tRNA interaction researchgate.net |
| Efrotomycin | Kirromycin-like nih.gov | Prevents EF-Tu release from the ribosome nih.gov | Similar to Kirromycin, it locks EF-Tu in a ribosome-bound state nih.gov |
Kirromycin As a Research Tool in Protein Synthesis Studies
Probing Elongation Factor Tu Dynamics and Conformational Changes
Elongation Factor Tu (EF-Tu) is a molecular switch that cycles between a GTP-bound and a GDP-bound state, undergoing significant conformational changes that are crucial for its function in delivering aminoacyl-tRNAs (aa-tRNAs) to the ribosome. uni-tuebingen.deembopress.org Kirromycin binds to EF-Tu and locks it in a conformation similar to the GTP-bound state, even after GTP hydrolysis has occurred. mcmaster.canih.gov This "frozen" state allows researchers to study the structural dynamics of EF-Tu and how its conformation changes are coupled to nucleotide binding and hydrolysis. nih.govembopress.orgnih.govworldscientific.com
Studies using techniques like fluorescence measurements have shown that codon-anticodon interaction on the ribosome induces rapid rearrangements within the G domain of EF-Tu, preceding GTP hydrolysis. nih.govcore.ac.uk Kirromycin can trap this activated conformation of EF-Tu, enabling spectroscopic analysis of this transient state. nih.govcore.ac.uk Furthermore, crystal structures of EF-Tu in complex with GDP and Kirromycin (or its analog aurodox) have revealed how the antibiotic binding stabilizes a GTP-like conformation, providing a structural basis for understanding the allosteric controls within EF-Tu. nih.gov These structural insights, often obtained through techniques like cryo-electron microscopy (cryo-EM), have helped visualize the conformational changes in EF-Tu's GTPase switch regions triggered by the ribosome. embopress.orgworldscientific.com
Mutational analysis of EF-Tu has also been facilitated by Kirromycin. Mutations conferring resistance to Kirromycin often cluster in the interface of domains 1 and 3 of EF-Tu in its GTP-bound conformation. embopress.orgscilit.com Studying these resistant mutants provides insights into the antibiotic binding site and how specific amino acid residues are involved in the conformational switch of EF-Tu. embopress.orgscilit.commicrobiologyresearch.org
Investigating Translational Elongation Cycle States
The translational elongation cycle involves a series of intricate steps, including aa-tRNA delivery, decoding, peptide bond formation, and translocation, each accompanied by conformational changes in the ribosome and elongation factors. royalsocietypublishing.organnualreviews.org Kirromycin's ability to trap EF-Tu on the ribosome after GTP hydrolysis provides a means to stabilize and study a specific intermediate state of the elongation cycle. mcmaster.caroyalsocietypublishing.orgxray.cz
By preventing the release of EF-Tu from the ribosome after GTP hydrolysis, Kirromycin effectively stalls translation at a defined point, allowing for the structural and biochemical characterization of the ribosome-EF-Tu-aa-tRNA complex. uni-tuebingen.demcmaster.caroyalsocietypublishing.orgxray.cz This has been particularly useful in cryo-EM studies to visualize the arrangement of EF-Tu and tRNA on the ribosome in this stalled state, offering insights into the interactions between EF-Tu domains, tRNA, and ribosomal components. embopress.orgworldscientific.comxray.cz These studies contribute to a better understanding of the dynamic interplay between the ribosome and EF-Tu throughout the elongation process. royalsocietypublishing.organnualreviews.orgresearchgate.net
Analyzing Metabolic Regulation of Protein Synthesis in Bacteria
Protein synthesis is a highly regulated process in bacteria, responsive to metabolic conditions. Inhibitors like Kirromycin can be used to perturb the translation machinery and study the resulting effects on the synthesis rates of different protein components. nih.gov
Studies using Kirromycin have shown that inhibiting EF-Tu can have differential effects on the synthesis rates of various translational components. nih.gov Unlike other inhibitors that might cause a coordinate decrease in synthesis rates, Kirromycin can lead to increased synthesis rates for some components while decreasing others. nih.gov This suggests that the metabolic regulation of different translation proteins is not necessarily mediated through a single common signal, and Kirromycin serves as a tool to dissect these complex regulatory networks. nih.gov Furthermore, the interaction of EF-Tu with other factors and its post-translational modifications, such as phosphorylation, can influence its sensitivity to Kirromycin, highlighting potential regulatory layers in protein synthesis. asm.org
Studying Ribosome Assembly and Function
While Kirromycin's primary target is EF-Tu, its effect on stalling the elongation cycle on the ribosome can indirectly provide insights into ribosome function and potentially its assembly. The ribosome undergoes significant conformational changes during translation, and trapping it in a specific state with Kirromycin allows for structural analysis that illuminates how the ribosome interacts with elongation factors and tRNAs. embopress.orgworldscientific.comxray.cz
Although Kirromycin does not directly inhibit ribosome assembly, the interdependence of translation and assembly means that perturbing elongation can indirectly affect the assembly process by altering the availability of ribosomal proteins and rRNA. mdpi.com Studying the consequences of Kirromycin-induced translational arrest on the levels and localization of ribosomal components could provide indirect information about the coupling between translation and ribosome biogenesis in bacteria.
Development of Non-Natural Kirromycin Derivatives for Biochemical Research
The structural features of Kirromycin, including its pyridone moiety, tetrahydrofurane group, and goldinonic acid lactone, provide a basis for the development of non-natural derivatives. uni-tuebingen.de Modifications to the Kirromycin structure can lead to compounds with altered binding affinities to EF-Tu, different effects on EF-Tu dynamics, or even altered specificity towards EF-Tu from different bacterial species or resistant mutants.
Q & A
Q. How does kirromycin inhibit bacterial protein synthesis at the molecular level?
Kirromycin binds to elongation factor Tu (EF-Tu)·GDP on the ribosome, preventing conformational changes required for the release of EF-Tu from the ribosome after GTP hydrolysis. This stalls translation by blocking the elongation phase . Experimental validation involves structural studies (e.g., cryo-EM) and kinetic assays measuring EF-Tu dissociation rates in the presence of kirromycin.
Q. What genetic mutations confer resistance to kirromycin in Streptomyces species?
Resistance primarily arises from a single-point mutation (A375T) in the EF-Tu protein, which reduces kirromycin binding affinity . To confirm resistance mechanisms, researchers use site-directed mutagenesis followed by ribosome profiling or competitive binding assays comparing wild-type and mutant EF-Tu .
Q. What are the primary precursors and modular enzymes in kirromycin biosynthesis?
The pyridone moiety of kirromycin derives from β-alanine, while the polyketide backbone is assembled via a trans-AT polyketide synthase (PKS) system . Key precursors include ethylmalonyl-CoA and malonyl-CoA, loaded by acyltransferases KirCⅠ and KirCⅡ . Pathway validation involves isotopic labeling (e.g., ¹³C-glucose feeding) and gene cluster knockout studies .
Advanced Research Questions
Q. How can conflicting data on ethylmalonyl-CoA supply in kirromycin biosynthesis be resolved?
Discrepancies in ethylmalonyl-CoA utilization (e.g., roles of KirN vs. other carboxylases) require systematic gene deletion and metabolic flux analysis. For example, ΔkirN mutants show reduced kirromycin yields, suggesting KirN’s role in crotonyl-CoA conversion . Comparative metabolomics (LC-MS/MS) of wild-type and mutant strains can pinpoint pathway bottlenecks .
Q. What experimental strategies elucidate the dual tRNA binding sites on EF-Tu·kirromycin complexes?
Biochemical assays using sulfhydryl reagents (e.g., NEM) and tryptic peptide mapping reveal structural changes in EF-Tu induced by kirromycin. For instance, NEM modification of cysteine-81 in EF-Tu·GDP confirms kirromycin-induced tRNA binding site exposure . Complementary techniques include X-ray crystallography of EF-Tu·kirromycin·tRNA ternary complexes .
Q. How can kirromycin derivatives be engineered for functional studies or therapeutic optimization?
Promiscuous acyltransferases (e.g., KirCⅡ) enable site-specific modification of kirromycin’s ethyl side chain. For example, allyl- and propargyl-kirromycin derivatives are synthesized via in vivo feeding of non-native extender units (allylmalonyl-CoA) . Structural validation employs HR-MS/MS and 2D-NMR, while bioactivity is tested using MIC assays against resistant strains .
Q. What methodologies address low kirromycin yields in heterologous expression systems?
Optimizing Streptomyces hosts requires balancing precursor supply (e.g., ethylmalonyl-CoA) and reducing metabolic competition. Strategies include:
- Overexpression of kirN to enhance crotonyl-CoA carboxylation .
- Co-expression of thioesterases to prevent acyl-ACP accumulation . Yield quantification via HPLC-HRMS and comparative transcriptomics (RNA-seq) identifies rate-limiting steps .
Methodological Guidance
Q. How to design a robust study to analyze kirromycin’s interaction with ribosomes?
- Hypothesis: Kirromycin stabilizes EF-Tu·GDP on ribosomes, inhibiting tRNA release.
- Methods:
What frameworks guide the formulation of research questions on kirromycin biosynthesis?
Apply the PICO framework for hypothesis-driven studies:
Q. How to validate conflicting roles of tailoring enzymes in kirromycin biosynthesis?
- Step 1: Delete kirM, kirHVI, kirOI, and kirOII in S. collinus.
- Step 2: Compare metabolite profiles (HPLC-HRMS) to identify derivatives (e.g., 30-hydroxykirromycin in ΔkirOII) .
- Step 3: Conduct 2D-NMR (COSY, HMBC) for structural elucidation .
- Step 4: Complement mutants with plasmid-borne genes to restore wild-type production .
Data Analysis and Interpretation
Q. How to resolve discrepancies in kirromycin’s biosynthetic intermediate accumulation?
Use multi-omics integration :
Q. What statistical approaches are suitable for kirromycin bioactivity data?
- Dose-response curves: Fit EC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
- ANOVA: Compare MIC values across engineered derivatives (e.g., allyl- vs. propargyl-kirromycin) .
- Error analysis: Report SEM for triplicate assays in resistance studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
